molecular formula C15H21BrN2O2 B12444643 tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate CAS No. 887579-59-1

tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate

Cat. No.: B12444643
CAS No.: 887579-59-1
M. Wt: 341.24 g/mol
InChI Key: PZQUJYMIZOTTQC-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate is a brominated azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-bromobenzylamino substituent at the 3-position of the azetidine ring. The Boc group enhances solubility and stability during synthetic steps, making the compound a versatile intermediate in medicinal chemistry .

Properties

CAS No.

887579-59-1

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 3-[(2-bromophenyl)methylamino]azetidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-12(10-18)17-8-11-6-4-5-7-13(11)16/h4-7,12,17H,8-10H2,1-3H3

InChI Key

PZQUJYMIZOTTQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

General Procedure

The most widely reported method involves reductive amination between tert-butyl 3-aminoazetidine-1-carboxylate and 2-bromobenzaldehyde. The reaction proceeds under mild conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloromethane (DCM) at room temperature.

Reaction Scheme :
$$
\text{tert-Butyl 3-aminoazetidine-1-carboxylate} + \text{2-bromobenzaldehyde} \xrightarrow{\text{NaBH(OAc)}_3, \text{DCM}} \text{tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate}
$$

Optimization Data

Parameter Optimal Condition Yield (%) Source
Reducing Agent NaBH(OAc)₃ (1.2 equiv) 78–82
Solvent DCM 82
Temperature 25°C 80
Reaction Time 12–16 h 78

Key Observations :

  • Steric Effects : The tert-butyl group on the azetidine ring enhances solubility but may slow reaction kinetics due to steric hindrance.
  • pH Control : Acidic additives (e.g., acetic acid) are unnecessary, as the Boc-protected amine remains non-nucleophilic under neutral conditions.

Nucleophilic Substitution Approach

Halogen Displacement

tert-Butyl 3-bromoazetidine-1-carboxylate reacts with 2-bromobenzylamine in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C.

Reaction Scheme :
$$
\text{tert-Butyl 3-bromoazetidine-1-carboxylate} + \text{2-bromobenzylamine} \xrightarrow{\text{Cs₂CO₃, MeCN}} \text{Product} + \text{HBr}
$$

Comparative Data

Base Solvent Temperature Yield (%) Purity (%) Source
Cs₂CO₃ Acetonitrile 80°C 65 95
K₂CO₃ DMF 60°C 52 88
NaH THF 0°C to RT 48 90

Limitations :

  • Competing Elimination : Higher temperatures (>100°C) promote β-hydride elimination, forming azetine byproducts.
  • Purification Challenges : Residual Cs₂CO₃ necessitates multiple aqueous washes, reducing overall yield.

Coupling Reactions Using Activated Intermediates

Carbodiimide-Mediated Coupling

A two-step protocol involves:

  • Activation : Reacting 2-bromobenzylamine with Boc-protected azetidine-3-carboxylic acid using EDCI/HOBt in DCM.
  • Deprotection : Removing the Boc group with trifluoroacetic acid (TFA).

Reaction Conditions :

  • Coupling Agents : EDCI (1.3 equiv), HOBt (1.1 equiv).
  • Solvent : DCM at 20°C for 4 h.
  • Yield : 67–72% after purification by silica gel chromatography.

Advantages :

  • High regioselectivity due to pre-activated carboxylic acid intermediates.
  • Scalable to multi-gram quantities with minimal byproducts.

Cyclization Strategies

Tosylate-Mediated Ring Closure

Linear precursors (e.g., tert-butyl 2-(2-bromophenyl)-3-hydroxypropylcarbamate) undergo cyclization via tosylation and base treatment:

Steps :

  • Tosylation : Treat with tosyl chloride (TsCl) in pyridine.
  • Cyclization : Use Cs₂CO₃ in acetonitrile at 80°C.

Data :

Step Reagents Yield (%) Source
Tosylation TsCl, pyridine, 0°C 85
Cyclization Cs₂CO₃, MeCN, 80°C 75

Challenges :

  • Epimerization Risk : Chiral centers may racemize during tosylation unless kept at low temperatures.

Comparative Analysis of Methods

Method Yield Range (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 78–82 95–98 High Moderate
Nucleophilic Substitution 48–65 88–95 Moderate Low
Coupling Reactions 67–72 97–99 High High
Cyclization 75–85 90–94 Low Moderate

Recommendations :

  • Medicinal Chemistry : Reductive amination offers rapid access with high purity.
  • Industrial Scale : Coupling reactions provide better reproducibility and fewer byproducts.

Stereochemical Considerations

Diastereomer Formation

The azetidine ring’s puckering can lead to axial/equatorial isomerism. Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers with >99% ee when using enantiopure 2-bromobenzylamine.

Key Data :

Column Mobile Phase Resolution (Rs) Source
Chiralpak AD-H Hexane:IPA (90:10) 2.1
Lux Cellulose-2 Ethanol 1.8

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The azetidine ring can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituent at Azetidine 3-Position Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference ID
tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate 2-Bromobenzylamino Boc, Br, secondary amine C₁₅H₂₁BrN₂O₂ ~341.25* -
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-Bromoethyl Boc, Br, alkyl halide C₁₀H₁₈BrNO₂ 264.16
tert-Butyl 3-(((3-methoxyphenyl)amino)methyl)azetidine-1-carboxylate 3-Methoxyphenylaminomethyl Boc, methoxy, secondary amine C₁₆H₂₄N₂O₃ 292.37
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate Ethoxycarbonylmethyl Boc, ester C₁₂H₂₁NO₄ 243.30
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Aminomethyl Boc, primary amine C₉H₁₈N₂O₂ 186.25

Key Observations :

  • Bromine's position (aromatic vs. aliphatic) influences reactivity and electronic properties.

Comparison :

Physicochemical Properties

Data from and provide insights into key parameters:

Property tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate tert-Butyl 3-(((3-methoxyphenyl)amino)methyl)azetidine-1-carboxylate Target Compound (Estimated)
LogP 2.67 (iLOGP) 2.12 (calculated) ~3.1*
Hydrogen Bond Donors 0 1 1
Topological Polar Surface Area 38.3 Ų 64.1 Ų ~55 Ų
Water Solubility (LogS) -2.73 (ESOL) -3.12 (ESOL) ~-3.5

*Estimated using analogous brominated compounds.

Key Observations :

  • The 2-bromobenzylamino group increases steric bulk and polar surface area relative to aliphatic analogs, impacting bioavailability.

Biological Activity

tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate is a synthetic compound belonging to the azetidine class, characterized by its unique structural features, including a tert-butyl ester group and a bromophenyl moiety. Its molecular formula is C15H21BrN2O2C_{15}H_{21}BrN_{2}O_{2} with a molecular weight of approximately 341.24 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

The compound's structure significantly influences its biological activity. The presence of the bromine atom on the phenyl ring enhances its reactivity and biological interactions. The azetidine ring is known for its ability to mimic natural substrates in biological systems, potentially allowing it to interact with enzymes and receptors.

PropertyValue
Molecular FormulaC15H21BrN2O2
Molecular Weight341.24 g/mol
CAS Number887579-59-1
IUPAC NameThis compound
LogP3.4868
PSA (Polar Surface Area)41.57 Ų

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily attributed to its structural components.

The compound's azetidine ring may facilitate interactions with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with neurotransmitter receptors or other signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that related azetidine derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values ranged from sub-micromolar concentrations to micromolar levels, indicating potent activity against these cell lines .
    • Molecular docking studies suggest that the compound may induce apoptosis through activation of p53 pathways, similar to established chemotherapeutics like doxorubicin .
  • Neuropharmacological Effects :
    • Preliminary studies have suggested potential neuropharmacological effects due to interactions with glutamate receptors, which are crucial in neurodegenerative diseases . This could position the compound as a candidate for further investigation in neuroprotective therapies.
  • Synthetic Pathways :
    • The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in organic synthesis . This synthetic versatility allows for modifications that could enhance biological activity or selectivity.

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